

Unveiling the Profile of 6-Chloro-4-methoxynicotinamide: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-4-methoxynicotinamide

Cat. No.: B572487

[Get Quote](#)

For researchers and professionals in drug development, a thorough understanding of a compound's structure and biological activity is paramount. This guide provides a detailed look at **6-Chloro-4-methoxynicotinamide**, including its confirmed chemical structure. Due to the limited publicly available biological data for this specific compound, we will present a comparative analysis using the closely related and well-characterized nicotinamide N-methyltransferase (NNMT) inhibitor, 6-methoxynicotinamide (also known as JBSNF-000088), to illustrate a comprehensive data profile.

Confirmation of Chemical Structure

The chemical structure of **6-Chloro-4-methoxynicotinamide** has been confirmed through spectroscopic and analytical data. Its molecular formula is $C_7H_7ClN_2O_2$, and it has a molecular weight of 186.60 g/mol .^[1] The structure features a pyridine ring substituted with a chlorine atom, a methoxy group, and a carboxamide group, which are key determinants of its chemical properties and potential biological interactions.

Caption: Key identifiers for **6-Chloro-4-methoxynicotinamide**.

Comparative Biological Activity: A Look at 6-Methoxynicotinamide

While specific experimental data for **6-Chloro-4-methoxynicotinamide** is not readily available in the public domain, we can examine the biological profile of the structurally similar compound,

6-methoxynicotinamide. This compound is a known inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers.

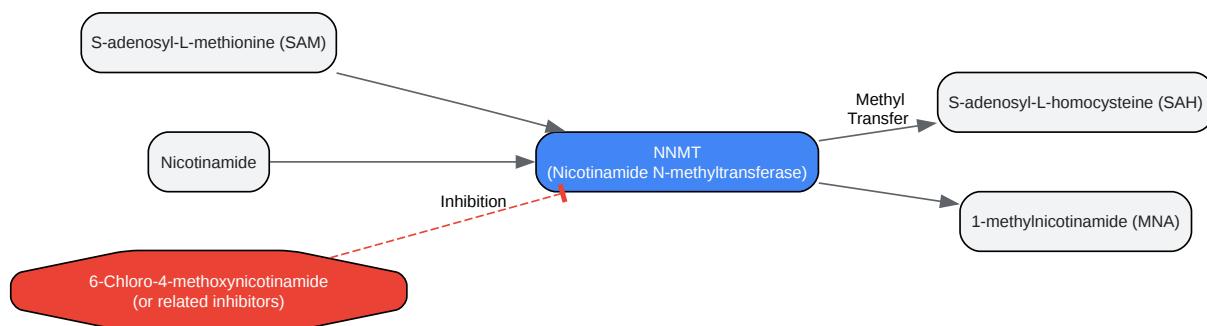
Quantitative Data Summary

The following table summarizes the in vitro and in vivo activity of 6-methoxynicotinamide (JBSNF-000088), providing a benchmark for the potential efficacy of related compounds.

Parameter	Value	Species/Cell Line	Reference
IC ₅₀	1.8 µM	Human NNMT	[2]
2.8 µM	Monkey NNMT	[2]	
5.0 µM	Mouse NNMT	[2]	
1.6 µM	U2OS cells	[2]	
6.3 µM	3T3L1 cells	[2]	
In Vivo Efficacy	50 mg/kg (oral, 4 weeks)	Mouse	[2]
Effect	Significant reduction in body weight and fed blood glucose		
Pharmacokinetics			
Plasma Clearance	21 mL/min/kg (IV)	Mouse	[2]
Oral Bioavailability	~40%	Mouse	[2]
T _{max}	0.5 hours (oral)	Mouse	[2]
Half-life	0.4 hours (oral)	Mouse	[2]

Experimental Protocols

To assess the inhibitory activity of compounds like **6-Chloro-4-methoxynicotinamide** against NNMT, a standard enzymatic assay can be employed.


NNMT Inhibition Assay Protocol

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human NNMT.
- Materials:
 - Recombinant human NNMT enzyme
 - S-adenosyl-L-methionine (SAM) - methyl donor
 - Nicotinamide - methyl acceptor
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
 - Detection reagent (e.g., a luminescent kinase assay kit that measures the depletion of SAM)
 - Test compound (e.g., **6-Chloro-4-methoxynicotinamide**) dissolved in DMSO
 - 384-well microplates
- Procedure:
 1. Prepare a serial dilution of the test compound in DMSO.
 2. In a 384-well plate, add the assay buffer, nicotinamide, and the test compound at various concentrations.
 3. Initiate the enzymatic reaction by adding a mixture of NNMT enzyme and SAM.
 4. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
 5. Stop the reaction and add the detection reagent according to the manufacturer's instructions.
 6. Measure the luminescence using a plate reader.

7. Calculate the percent inhibition of NNMT activity for each concentration of the test compound relative to a DMSO control.
8. Determine the IC_{50} value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Signaling Pathway and Mechanism of Action

NNMT plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide. This process consumes the universal methyl donor, S-adenosyl-L-methionine (SAM), converting it to S-adenosyl-L-homocysteine (SAH). Inhibitors of NNMT, such as 6-methoxynicotinamide, block this reaction, leading to downstream effects on cellular metabolism and gene expression.

[Click to download full resolution via product page](#)

Caption: Enzymatic reaction catalyzed by NNMT and the point of inhibition.

In conclusion, while direct biological data for **6-Chloro-4-methoxynicotinamide** remains to be published, its structural similarity to known NNMT inhibitors like 6-methoxynicotinamide suggests it may possess similar activity. The provided data and protocols for the comparator compound offer a valuable framework for designing and evaluating future studies on **6-Chloro-4-methoxynicotinamide** and other novel drug candidates in this chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-chloro-4-methoxypyridine-3-carboxamide,1312118-17-4-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Unveiling the Profile of 6-Chloro-4-methoxynicotinamide: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572487#confirming-the-structure-of-6-chloro-4-methoxynicotinamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

